

Spectroscopic Analysis of 4-Bromo-3-quinolinamine: A Technical Overview

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Compound of Interest

Compound Name: **4-Bromo-3-quinolinamine**

Cat. No.: **B189531**

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Introduction

4-Bromo-3-quinolinamine is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. The precise characterization of such molecules is fundamental for advancing drug discovery and development, ensuring purity, and understanding structure-activity relationships. This technical guide outlines the expected spectroscopic data for **4-Bromo-3-quinolinamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide provides predicted data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also presented to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-3-quinolinamine**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.7	s	-	1H	H-2
~8.0	d	~8.0	1H	H-5
~7.8	d	~8.0	1H	H-8
~7.6	t	~7.5	1H	H-7
~7.4	t	~7.5	1H	H-6
~5.5	s (broad)	-	2H	NH ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data (DMSO- d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~148	C-8a
~145	C-2
~140	C-3
~131	C-7
~129	C-5
~128	C-4a
~126	C-6
~122	C-8
~110	C-4

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Strong	C=C and C=N ring stretching
1500 - 1400	Medium to Strong	Aromatic ring stretching
1350 - 1250	Medium	C-N stretch
850 - 750	Strong	C-H out-of-plane bending
~600	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
222/224	High	[M] ⁺ and [M+2] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
143	Medium	[M - Br] ⁺
116	Medium	[M - Br - HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-Bromo-3-quinolinamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **4-Bromo-3-quinolinamine**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

¹H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz
- Pulse Program: Standard single-pulse (zg30)
- Spectral Width: -2 to 10 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second
- Number of Scans: 16

¹³C NMR Spectroscopy Parameters:

- Spectrometer: 100 MHz
- Pulse Program: Proton-decoupled (zgpg30)
- Spectral Width: 0 to 160 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **4-Bromo-3-quinolinamine** sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: FTIR spectrometer
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

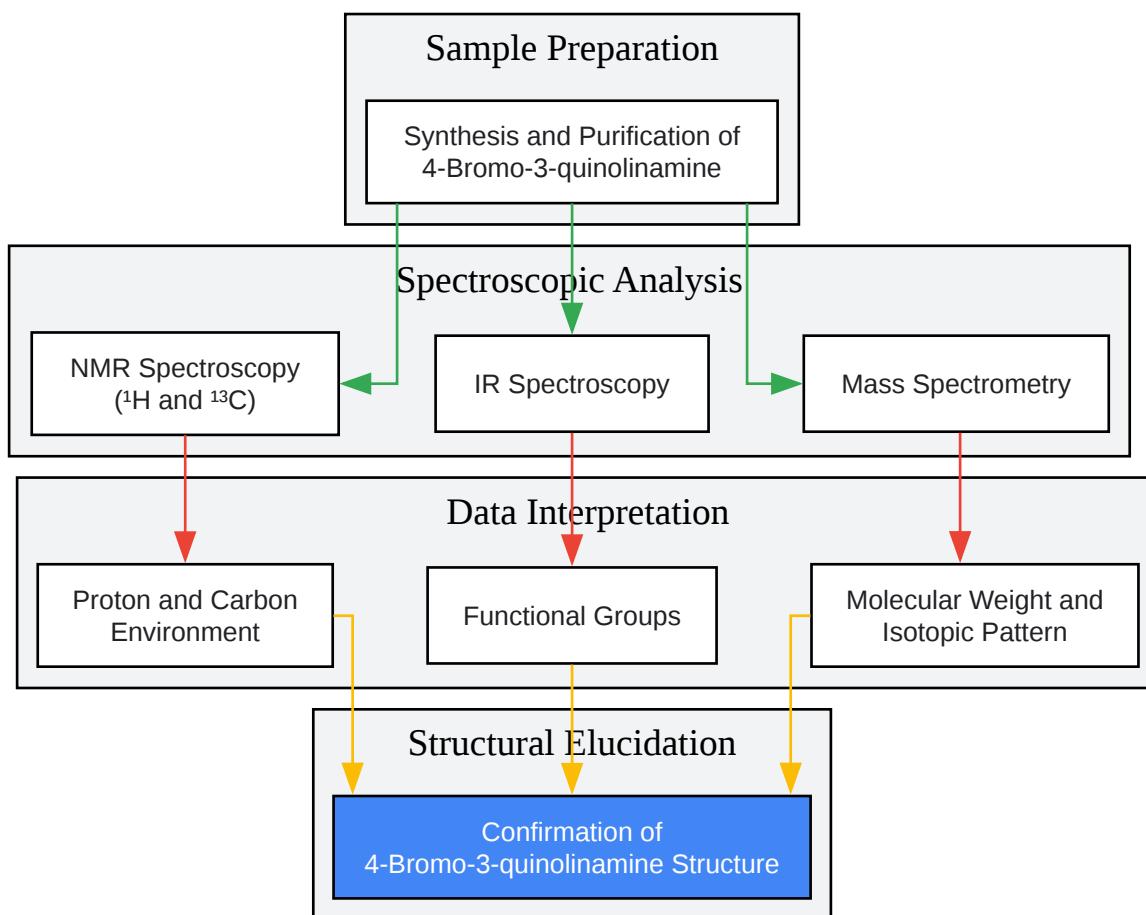
- A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is volatilized under high vacuum.

Ionization and Analysis:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 50 - 500

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Bromo-3-quinolinamine**.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of **4-Bromo-3-quinolinamine**.

Conclusion

The comprehensive spectroscopic analysis of **4-Bromo-3-quinolinamine**, employing NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. While experimental data for this specific molecule is not readily available in the public domain, the predicted data and standardized protocols provided in this guide offer a solid foundation for researchers. The synergistic use of these analytical methods will enable the verification of the compound's identity and purity, which are critical prerequisites for its application in medicinal chemistry and drug development.

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